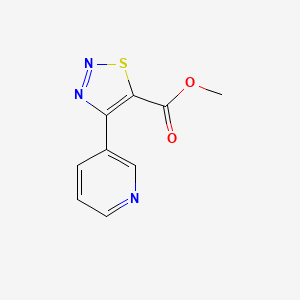
Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyridine ring, a thiadiazole ring, and a carboxylate ester group, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-pyridinecarboxylic acid hydrazide with carbon disulfide and methyl iodide, followed by cyclization to form the thiadiazole ring . The reaction conditions often require the use of a base such as potassium carbonate and an organic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyridine or thiadiazole rings.
Applications De Recherche Scientifique
Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate is unique due to its specific combination of a pyridine ring, a thiadiazole ring, and a carboxylate ester group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H7N3O2S |
|---|---|
Poids moléculaire |
221.24 g/mol |
Nom IUPAC |
methyl 4-pyridin-3-ylthiadiazole-5-carboxylate |
InChI |
InChI=1S/C9H7N3O2S/c1-14-9(13)8-7(11-12-15-8)6-3-2-4-10-5-6/h2-5H,1H3 |
Clé InChI |
JLQXUCUTYIUFQB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=NS1)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B13430205.png)
![(4S)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone](/img/structure/B13430206.png)

![4-[(1R)-1-hydroxy-2-[4-(4-phenylmethoxyphenyl)butylamino]ethyl]benzene-1,2-diol](/img/structure/B13430216.png)
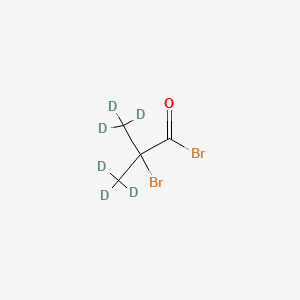
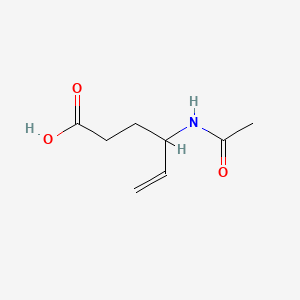
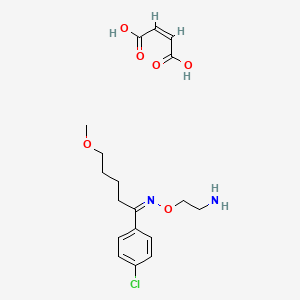
![4,5-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430239.png)
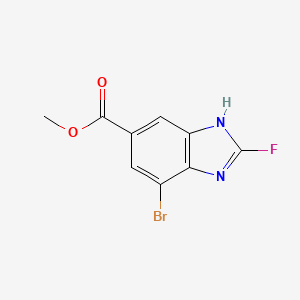
![1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid](/img/structure/B13430255.png)

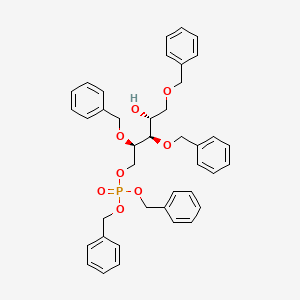
![[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13430264.png)

